N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a sulfonamide group
Mechanism of Action
Sulfonamides
Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . They inhibit the growth and multiplication of bacteria by preventing the production of folic acid, which is essential for bacterial growth . As a result, they are usually bacteriostatic, which means they stop bacteria from multiplying .
Pyrrolidines
Pyrrolidine is a five-membered ring with a nitrogen heterocycle. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Suzuki–Miyaura Coupling
This is a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds . The reaction involves the coupling of a boronic acid with a halide or similar functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the thiophene and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and thiophene derivatives, such as:
- N-(p-tolyl)pyrrolidine-2-sulfonamide
- Thiophene-2-sulfonamide derivatives
- Pyrrolidine-based sulfonamides
Uniqueness
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-4-6-14(7-5-12)18-11-13(9-15(18)19)10-17-23(20,21)16-3-2-8-22-16/h2-8,13,17H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNMSGJVUHXKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.